{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol is a chemical compound with significant implications in medicinal chemistry and organic synthesis. It is characterized by its unique molecular structure, which includes a cyclopentyl group and an amino group attached to a chlorophenyl moiety. This compound is often explored for its potential biological activities, particularly in the context of receptor interactions and enzyme inhibition.
The compound is synthesized through various chemical reactions involving starting materials such as chlorophenylacetonitrile and cyclopentylmagnesium bromide. The synthesis methods are generally well-documented in scientific literature, emphasizing the importance of optimizing reaction conditions for yield and purity.
This compound falls under the category of amines and alcohols, specifically as an aromatic amine due to the presence of the chlorophenyl group. It is often studied for its potential pharmacological applications.
The synthesis of {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol typically involves several key steps:
These methods highlight the importance of controlling reaction conditions, such as temperature and solvent choice, to enhance yield and minimize by-products.
The molecular formula of {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol is , with a molecular weight of approximately 253.77 g/mol. The structure features:
Property | Value |
---|---|
Molecular Formula | C14H20ClNO |
Molecular Weight | 253.77 g/mol |
IUPAC Name | {1-[2-amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol |
InChI | InChI=1S/C14H20ClNO/c15-12-5-3-4-11(8-12)13(9-16)14(10-17)6-1-2-7-14/h3-5,8,13,17H,1-2,6-7,9-10,16H2 |
InChI Key | VXNJTUBNULIAHI-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C1)(CO)C(CN)C2=CC(=CC=C2)Cl |
{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism of action for {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol involves interactions with specific biological targets:
These interactions can modulate the activity of target proteins, leading to various biological effects that are currently under investigation .
The compound is typically a solid at room temperature with specific melting and boiling points that vary based on purity and crystallization conditions.
Key chemical properties include:
Physical properties such as melting point and boiling point should be determined experimentally as they are critical for practical applications .
{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol has several scientific uses:
Research continues into its efficacy and safety profiles for potential drug development applications .
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8